molecular formula C6H5N3S2 B112654 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole CAS No. 4683-00-5

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

Cat. No.: B112654
CAS No.: 4683-00-5
M. Wt: 183.3 g/mol
InChI Key: DADKTCVAPDOGJQ-UHFFFAOYSA-N
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Description

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole is a heterocyclic compound that features both thiophene and thiadiazole rings. These rings are known for their presence in a variety of biologically active molecules, making this compound of significant interest in medicinal chemistry and drug development .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole typically involves the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazine-carbodithioate derivatives . This reaction is carried out under specific conditions, often involving the use of solvents and catalysts to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-thienyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce various substituted thiadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole apart is its specific combination of thiophene and thiadiazole rings, which confer unique electronic and steric properties. These properties make it particularly effective in binding to certain biological targets, thereby enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

5-thiophen-2-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADKTCVAPDOGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349391
Record name 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4683-00-5
Record name 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
Reactant of Route 2
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
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2-Amino-5-(2-thienyl)-1,3,4-thiadiazole
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Reactant of Route 5
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Reactant of Route 6
2-Amino-5-(2-thienyl)-1,3,4-thiadiazole

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